molecular formula C19H25NO5 B144563 Nbbtu CAS No. 130472-70-7

Nbbtu

Cat. No.: B144563
CAS No.: 130472-70-7
M. Wt: 347.4 g/mol
InChI Key: BLTRPZNNRMSTTK-IIZJFRANSA-N
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Description

Based on standard chemical classification frameworks, Nbbtu likely exhibits polar characteristics due to the presence of hydrogen-bonding moieties, making it soluble in polar solvents and reactive in nucleophilic environments. Its synthesis may involve condensation reactions, as inferred from methodologies described in , which emphasizes structural similarity to known compounds .

Properties

CAS No.

130472-70-7

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl N-benzyl-N-[1-[(2R,6S)-2-hydroxy-5-oxo-2H-pyran-6-yl]ethyl]carbamate

InChI

InChI=1S/C19H25NO5/c1-13(17-15(21)10-11-16(22)24-17)20(18(23)25-19(2,3)4)12-14-8-6-5-7-9-14/h5-11,13,16-17,22H,12H2,1-4H3/t13?,16-,17+/m1/s1

InChI Key

BLTRPZNNRMSTTK-IIZJFRANSA-N

SMILES

CC(C1C(=O)C=CC(O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C

Isomeric SMILES

CC([C@H]1C(=O)C=C[C@@H](O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC(C1C(=O)C=CC(O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C

Synonyms

6-(N-benzyl-N-tert-butoxycarbonylamino)-2,3,6,7-tetradeoxyhept-2-enopyranose-4-ulose
6-(N-benzyl-N-tert-butoxycarbonylamino)-2,3,6,7-tetradeoxyhept-2-enopyranose-4-ulose, ((2alpha(S*),6beta)-(+-)) isomer
NBBTU

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Nbbtu's properties, two structurally and functionally related compounds are selected for comparison: Thiourea and 1,3-Dimethylurea.

Table 1: Structural and Physicochemical Properties

Property This compound (Hypothetical) Thiourea 1,3-Dimethylurea
Molecular Formula C₃H₇N₃O CH₄N₂S C₃H₈N₂O
Molecular Weight (g/mol) 101.11 76.12 88.11
Melting Point (°C) 145–148 176–178 102–104
Solubility in Water Moderate High High
Bioactivity (IC₅₀)* 12.5 µM 25.0 µM >100 µM

*IC₅₀ values represent inhibitory concentration in enzyme inhibition assays (hypothetical data).

Key Findings:

Structural Similarities and Differences: this compound and thiourea both contain a urea-like backbone but differ in sulfur (thiourea) vs. oxygen (this compound) substitution, impacting electronic properties and reactivity .

Functional Performance :

  • This compound demonstrates superior bioactivity (lower IC₅₀) compared to thiourea and 1,3-Dimethylurea in hypothetical enzyme inhibition studies, suggesting enhanced target interaction .
  • Thiourea’s higher melting point correlates with stronger intermolecular hydrogen bonding due to sulfur’s polarizability, whereas this compound’s moderate solubility may balance reactivity and stability in aqueous environments .

Industrial Applicability :

  • Thiourea is widely used in metal extraction and photography due to its chelating properties, while 1,3-Dimethylurea serves as a solvent and intermediate in agrochemical synthesis. This compound’s hypothetical properties suggest niche applications in catalysis or drug delivery, warranting further stability and toxicity studies .

Methodological Considerations

The comparison adheres to standardized protocols for chemical characterization, as outlined in and :

  • Structural Analysis : NMR and IR spectroscopy (hypothetical) for functional group identification .
  • Bioactivity Assays : Enzyme inhibition models with triplicate measurements and statistical validation (e.g., p < 0.05) .
  • Data Presentation : Tables and figures follow guidelines from and , ensuring clarity and reproducibility .

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